

Illuminating the Molecular Architecture: A Comparative Spectroscopic Guide to 3-Chlorobenzenesulfonamide

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Compound of Interest

Compound Name: 3-Chlorobenzenesulfonyl chloride

Cat. No.: B1346645

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A detailed spectroscopic analysis is crucial for the unambiguous structural confirmation of synthesized pharmaceutical compounds. This guide provides a comparative overview of the key spectroscopic data—Infrared (IR), Nuclear Magnetic Resonance (^1H NMR and ^{13}C NMR), and Mass Spectrometry (MS)—for 3-chlorobenzenesulfonamide, alongside its structural isomers (2-chlorobenzenesulfonamide and 4-chlorobenzenesulfonamide) and the parent compound, benzenesulfonamide. The presented data, supported by detailed experimental protocols, will aid researchers, scientists, and drug development professionals in the structural verification of these important sulfonamide scaffolds.

Comparative Spectroscopic Data

The structural nuances arising from the positional variation of the chlorine atom on the benzene ring of benzenesulfonamide give rise to distinct spectroscopic signatures. These differences are systematically presented in the following tables.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The key vibrational frequencies for 3-chlorobenzenesulfonamide and its comparators are summarized in Table 1. The characteristic absorptions for the N-H and S=O stretches are fundamental to identifying the sulfonamide moiety.

Compound	N-H Stretch (cm ⁻¹)	S=O Asymmetric Stretch (cm ⁻¹)	S=O Symmetric Stretch (cm ⁻¹)	C-Cl Stretch (cm ⁻¹)
3-Chlorobenzenesulfonamide	~3350, ~3250	~1330	~1160	~780
2-Chlorobenzenesulfonamide	~3340, ~3240	~1340	~1160	~760
4-Chlorobenzenesulfonamide	~3350, ~3250	~1335	~1155	~825
Benzenesulfonamide	~3340, ~3240	~1330	~1160	-

Note: The exact peak positions can vary slightly based on the sample preparation method and the physical state of the sample.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy reveals the chemical environment of the hydrogen atoms in a molecule. The chemical shifts and splitting patterns of the aromatic protons are particularly informative for distinguishing between the different isomers of chlorobenzenesulfonamide. The predicted and experimental data are presented in Table 2.

Compound	Aromatic Protons (ppm)	NH ₂ Protons (ppm)
3-Chlorobenzenesulfonamide (Predicted)	~7.95 (s, 1H), ~7.85 (d, 1H), ~7.65 (d, 1H), ~7.55 (t, 1H)	~7.3 (s, 2H)
2-Chlorobenzenesulfonamide	Multiplet in the range of 7.5-8.1	~7.4 (s, 2H)
4-Chlorobenzenesulfonamide[1]	~7.85 (d, 2H), ~7.66 (d, 2H)	~7.5 (s, 2H)
Benzenesulfonamide	Multiplet in the range of 7.5-7.9	~7.3 (s, 2H)

Note: Predicted spectra were generated using computational models. Experimental values are reported for known compounds and may vary depending on the solvent and instrument frequency. 's' denotes singlet, 'd' denotes doublet, and 't' denotes triplet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the aromatic carbons are sensitive to the position of the chlorine substituent, allowing for clear differentiation of the isomers.

Compound	Aromatic Carbons (ppm)
3-Chlorobenzenesulfonamide (Predicted)	~142.5 (C-S), ~135.5 (C-Cl), ~132.0, ~130.5, ~127.0, ~125.5
2-Chlorobenzenesulfonamide[2]	~139.0 (C-S), ~133.0 (C-Cl), ~132.5, ~131.5, ~129.0, ~127.5
4-Chlorobenzenesulfonamide[3]	~140.0 (C-S), ~138.0 (C-Cl), ~129.5 (2C), ~128.5 (2C)
Benzenesulfonamide	~141.0 (C-S), ~133.0, ~129.0 (2C), ~127.0 (2C)

Note: Predicted spectra were generated using computational models. Experimental values are reported for known compounds and may vary depending on the solvent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M^+) and the isotopic pattern due to the presence of chlorine are key diagnostic features. A common fragmentation pathway for arylsulfonamides involves the loss of SO_2 .^[4]

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
3-Chlorobenzenesulfonamide	191/193 (M^+ , M^{+2})	127/129 ($[M-SO_2]^+$), 111 ($[M-SO_2NH_2]^+$), 75 ($[C_6H_4]^+$)
2-Chlorobenzenesulfonamide[5]	191/193 (M^+ , M^{+2})	127/129 ($[M-SO_2]^+$), 111 ($[M-SO_2NH_2]^+$), 75 ($[C_6H_4]^+$)
4-Chlorobenzenesulfonamide[1]	191/193 (M^+ , M^{+2})	127/129 ($[M-SO_2]^+$), 111 ($[M-SO_2NH_2]^+$), 75 ($[C_6H_4]^+$)
Benzenesulfonamide	157 (M^+)	93 ($[M-SO_2]^+$), 77 ($[C_6H_5]^+$)

Note: The presence of chlorine results in a characteristic M^+ and M^{+2} isotopic pattern with an approximate ratio of 3:1.

Experimental Protocols

Standardized experimental protocols are essential for obtaining high-quality and reproducible spectroscopic data.

Infrared (IR) Spectroscopy

- Sample Preparation:** For solid samples, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is intimately mixed with dry potassium bromide (100-200 mg) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Data Acquisition:** The KBr pellet is placed in the sample holder of an FT-IR spectrometer. A background spectrum of the empty sample compartment is recorded first. The sample spectrum is then acquired, typically in the range of 4000-400 cm^{-1} . Data is usually presented in terms of transmittance (%) versus wavenumber (cm^{-1}).

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:** Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

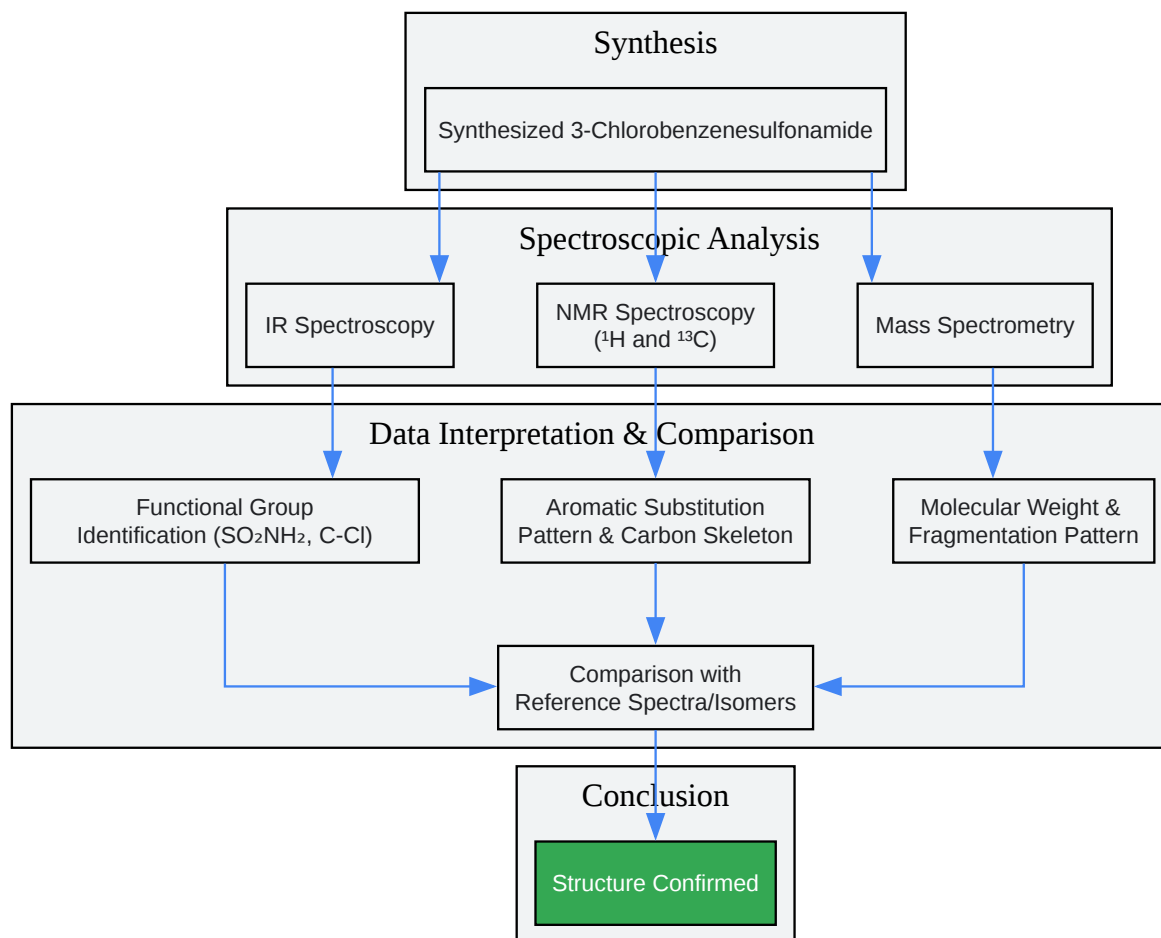
- **Data Acquisition:** The NMR tube is placed in the spectrometer. For ^1H NMR, the spectrum is typically acquired over a range of 0-12 ppm. For ^{13}C NMR, the range is usually 0-200 ppm. Standard pulse sequences are used to obtain the spectra. Chemical shifts are reported in parts per million (ppm) relative to the reference standard.

Mass Spectrometry (MS)

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique such as gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- **Ionization:** Electron ionization (EI) is a common method for volatile compounds, which often leads to extensive fragmentation. Softer ionization techniques like electrospray ionization (ESI) are used for less volatile or thermally labile compounds and typically result in a more prominent molecular ion peak.
- **Data Acquisition:** The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z .

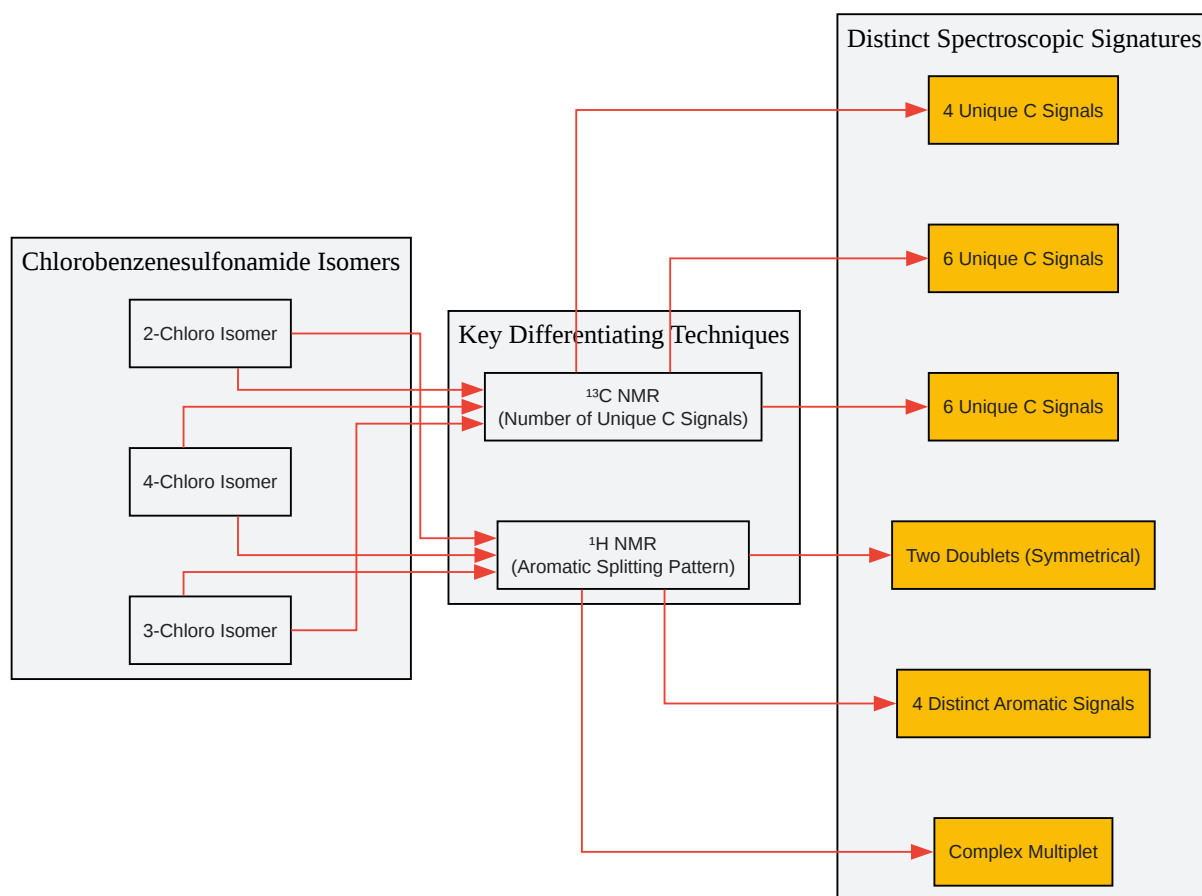
Visualization of Analytical Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the workflow of spectroscopic analysis and the logical approach to distinguishing between the isomers of chlorobenzenesulfonamide.



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Caption: Workflow for the spectroscopic confirmation of 3-chlorobenzenesulfonamide.



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Caption: Logic for distinguishing chlorobenzenesulfonamide isomers via NMR.

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